molecular formula C17H19N5 B562381 Anastrozole-d12 CAS No. 120512-32-5

Anastrozole-d12

Cat. No. B562381
M. Wt: 305.447
InChI Key: YBBLVLTVTVSKRW-MGKWXGLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anastrozole-d12 is intended for use as an internal standard for the quantification of anastrozole . Anastrozole is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .


Synthesis Analysis

Anastrozole maintains fatty acid synthase (FASN) protein level by limiting the ubiquitin-mediated FASN degradation, leading to increased breast cancer cell growth . An improved LC–MS method showed the best signal-to-noise ratio when analyzing the fragment ions of anastrozole and the deuterated d12-anastrozole at 237 rather than the whole molecule ions (294 and 306) .


Molecular Structure Analysis

Anastrozole-d12 has a molecular formula of C17H19N5 . The structure includes a 1,2,4-triazole compound having a 3,5-bis (2-cyano-2-propyl)benzyl group at the 1-position .


Chemical Reactions Analysis

Anastrozole-d12 is the deuterium labeled Anastrozole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

Anastrozole-d12 has a molecular weight of 305.44 . Anastrozole is a white or off-white crystalline powder, odorless, soluble in acetonitrile or ethyl acetate, soluble in ethanol, almost insoluble in water .

Scientific Research Applications

  • Breast Cancer Treatment : Anastrozole is highly effective for postmenopausal endocrine-responsive breast cancer. Studies show its effectiveness in preventing anastrozole-induced bone loss with monthly oral ibandronate during adjuvant therapy for breast cancer (Lester et al., 2008). Additionally, anastrozole-in-adhesive transdermal drug delivery systems have been developed to minimize adverse drug reactions associated with oral formulations (Regenthal et al., 2018).

  • Rectovaginal Endometriosis : A pilot study found that vaginally administered anastrozole (0.25 mg/day for 6 months) improved symptoms such as dysmenorrhea and physical and social functioning in women with histologically proven rectovaginal endometriosis (Hefler et al., 2005).

  • Gynecomastia in Adolescent Boys : Anastrozole has been studied for its pharmacokinetics and pharmacodynamics in adolescent boys with recent-onset gynecomastia, showing effectiveness in breast size reduction (Mauras et al., 2009).

  • Gold Nanoparticle Adsorption : Investigations into the adsorption of anastrozole on gold surfaces are ongoing, as gold nanoparticles (AuNPs) could potentially serve as nanocarriers of drugs against aromatase-expressing neoplastic cells (Teixeira et al., 2019).

  • Drug Concentration and Genetic Association : A genome-wide association study (GWAS) for plasma anastrozole concentrations identified a novel gene encoding an anastrozole transporter, SLC38A7, along with epistatic interaction between SNPs in SLC38A7 and SNPs near ALPPL2 that influenced both the expression of the transporter and anastrozole plasma concentrations (Dudenkov et al., 2019).

Safety And Hazards

Anastrozole-d12 should be handled with care. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas . It is harmful if swallowed and may damage fertility or the unborn child .

Future Directions

Continuing adjuvant anastrozole for an additional 5 years after 5 years of initial treatment with anastrozole or tamoxifen followed by anastrozole was well tolerated and improved disease-free survival . Although no difference in overall survival was observed as in other trials, extended anastrozole therapy could be one treatment choice in postmenopausal patients with hormone receptor–positive breast cancer .

properties

IUPAC Name

2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLVLTVTVSKRW-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anastrozole-d12

Citations

For This Compound
8
Citations
TM Dudenkov, D Liu, J Cairns… - Clinical …, 2019 - Wiley Online Library
… 100 ng/mL of anastrozole-d12 (deuterated; Toronto Research … Anastrozole and anastrozole-d12 were separated by a … of 225.3 m/z, and anastrozole-d12 was detected with a …
Number of citations: 12 ascpt.onlinelibrary.wiley.com
MV Cardoso, R Obadia, L Silva… - Brazilian …, 2023 - brazilianjournalofoncology.com.br
… The MRM transition of anastrozole-d12 was 306.15 to 237.25, with cone energy of 35V and collision energy of 20V. The assay is linear from 1 to 200ng/mL, with intra-assay precision of …
Y Sato, K Shigeta, T Hirasawa, T Sato, J Ogura… - … of Chromatography B, 2021 - Elsevier
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors (palbociclib, abemaciclib, and ribociclib) are used to treat human epithelial growth factor receptor (HER)-2 negative and hormone …
Number of citations: 16 www.sciencedirect.com
J Vardy, HM Dhillon, SJ Clarke, I Olesen, F Leslie… - Springerplus, 2013 - Springer
Women receiving treatment for breast cancer commonly ingest herbal medicines. Little is known about the potential for herb-drug interactions in this population. The aim of this study is …
Number of citations: 28 link.springer.com
M Hagland, H Søiland, PE Lønning - 2021 - academia.edu
Context: Currently there are no assays that can simultaneously quantify serum levels of the third generation aromatase inhibitors (AI); letrozole, anastrozole, and exemestane, and the …
Number of citations: 0 www.academia.edu
G MARIANI, S TAVAZZI, H SKEJO, S COMERO… - 2020 - publications.jrc.ec.europa.eu
JRC provided sampling support and ultra-trace organic analytical measurements of marine contaminants in the framework of the support to DG NEAR (C2–Neighbourhood East) for the …
Number of citations: 2 publications.jrc.ec.europa.eu
K Lin - 2023 - diva-portal.org
Many chemicals are released into surface water and biodegradation is one important mechanism to remove the contaminants. Their actual concentrations in water depend on their …
Number of citations: 0 www.diva-portal.org
V Munkhammar - 2023 - diva-portal.org
Wastewater treatment plants (WWTPs) are originally not constructed to remove pharmaceuticals from the wastewater. Biological treatment technologies used in many WWTPs today, eg, …
Number of citations: 0 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.